![molecular formula C17H16N4O2 B12497918 1-[4-(propan-2-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497918.png)
1-[4-(propan-2-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-(4-isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Synthesis of Azide: The starting material, 4-isopropylphenyl bromide, is converted to the corresponding azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with 2-ethynylpyridine in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under high pressure to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using continuous flow reactors for the cycloaddition step.
化学反応の分析
1-(4-Isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted triazole derivatives with potential biological activities.
科学的研究の応用
1-(4-Isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its triazole moiety, it is being investigated for its antifungal, antibacterial, and anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-(4-isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function. The exact pathways involved depend on the specific biological context and the target molecule.
類似化合物との比較
1-(4-Isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(4-Methylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
1-(4-Chlorophenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid: Contains a chlorine atom, which can influence its reactivity and biological activity.
1-(4-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid: The methoxy group can enhance its solubility and alter its interaction with biological targets.
The uniqueness of 1-(4-isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
1-(4-propan-2-ylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C17H16N4O2/c1-11(2)12-6-8-13(9-7-12)21-16(14-5-3-4-10-18-14)15(17(22)23)19-20-21/h3-11H,1-2H3,(H,22,23) |
InChIキー |
JTKDPHCFHDPALI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


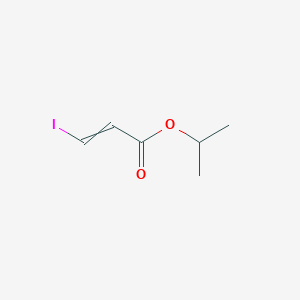
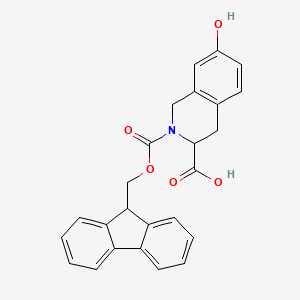

![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)

![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)
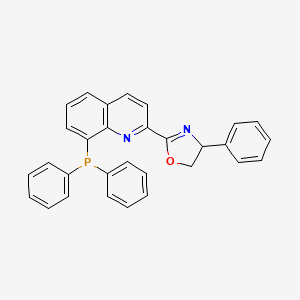
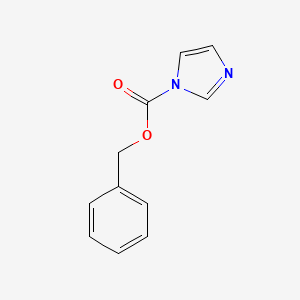
![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
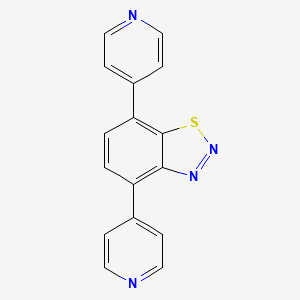

![3-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12497905.png)
![2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile](/img/structure/B12497912.png)
